molecular formula C8H10Cl3N B1393723 (S)-1-(2,4-dichlorophenyl)ethanamine hydrochloride CAS No. 844647-34-3

(S)-1-(2,4-dichlorophenyl)ethanamine hydrochloride

Cat. No. B1393723
M. Wt: 226.5 g/mol
InChI Key: ZMGHOINUDXICQX-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-1-(2,4-dichlorophenyl)ethanamine hydrochloride” is a synthetic compound used in various scientific research applications . It’s a chiral molecule that exists in two enantiomeric forms, ®-DCE and (S)-DCE .


Molecular Structure Analysis

The molecular structure of “(S)-1-(2,4-dichlorophenyl)ethanamine hydrochloride” is represented by the linear formula C8H10Cl3N . The InChI code for this compound is 1S/C8H9Cl2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 .


Physical And Chemical Properties Analysis

“(S)-1-(2,4-dichlorophenyl)ethanamine hydrochloride” is a white to yellow solid . It has a molecular weight of 226.53 g/mol . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Biocide and Corrosion Inhibition

  • Multifunctional Biocide : A compound closely related to (S)-1-(2,4-dichlorophenyl)ethanamine hydrochloride, known as 2-(Decylthio)ethanamine hydrochloride, has been identified as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae. It also exhibits properties of biofilm and corrosion inhibition, making it useful in cooling water systems (Walter & Cooke, 1997).

Antiamoebic Activity

  • Synthesis and Activity Against Entamoeba histolytica : Research on chalcones bearing N-substituted ethanamine, synthesized through reactions involving N-substituted ethanamine hydrochloride, showed promising antiamoebic activity against the HM1: IMSS strain of Entamoeba histolytica (Zaidi et al., 2015).

Enantioselective Synthesis in Drug Development

  • Chiral Intermediate for Antifungal Agent : A study focused on the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to a chiral intermediate of the antifungal agent Miconazole. This process demonstrated the use of (S)-1-(2,4-dichlorophenyl)ethanamine hydrochloride in the synthesis of pharmaceutical compounds (Miao et al., 2019).

Environmental Remediation

  • Removal of Toxic Pollutants from Wastewater : A study involving 2,4-Dichlorophenol, a highly toxic pollutant, used immobilized horseradish peroxidase for its removal from wastewater. The process included the modification of beads with ethanediamine, which highlights the environmental applications of derivatives of (S)-1-(2,4-dichlorophenyl)ethanamine hydrochloride (Wang et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

properties

IUPAC Name

(1S)-1-(2,4-dichlorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGHOINUDXICQX-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679971
Record name (1S)-1-(2,4-Dichlorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2,4-dichlorophenyl)ethanamine hydrochloride

CAS RN

844647-34-3
Record name (1S)-1-(2,4-Dichlorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(2,4-dichlorophenyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-1-(2,4-dichlorophenyl)ethanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-1-(2,4-dichlorophenyl)ethanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-1-(2,4-dichlorophenyl)ethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
(S)-1-(2,4-dichlorophenyl)ethanamine hydrochloride
Reactant of Route 6
(S)-1-(2,4-dichlorophenyl)ethanamine hydrochloride

Citations

For This Compound
2
Citations
R Kemp - SAPI EN. S. Surveys and Perspectives …, 2011 - journals.openedition.org
Most developed countries have innovation policies for green innovation. This paper examines the rationale for such policies, offers a typology of eco-innovation and develops ten …
Number of citations: 108 journals.openedition.org
GG Moy - npj Science of Food, 2020 - nature.com
On 21 March 2020, an Extraordinary Scientific Roundtable was held concerning the COVID-19 and its implications for food safety as well as challenges and possible solutions for the …
Number of citations: 9 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.